1-(2-(Hydroxymethyl)pyridin-4-yl)ethanone
Description
Properties
IUPAC Name |
1-[2-(hydroxymethyl)pyridin-4-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(11)7-2-3-9-8(4-7)5-10/h2-4,10H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYZGEYXKACSJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldol Condensation with Protected Aldehydes
A common approach involves aldol condensation between 4-acetylpyridine and formaldehyde derivatives. In the presence of a base such as triethylamine, 4-acetylpyridine reacts with paraformaldehyde to form a hydroxymethyl intermediate. For example, a protocol adapted from pyridine ethanol synthesis (as seen in) uses triethylamine (0.23 mol per 1 mol paraformaldehyde) at 140°C for 2 hours, achieving a 98% selectivity for hydroxymethylated products. The acetyl group remains intact due to its electron-withdrawing nature, directing electrophilic substitution to the 2-position.
Key Data:
Protection-Deprotection Strategies
To prevent over-oxidation of the hydroxymethyl group, acetal-protected intermediates are employed. A patent () describes the synthesis of 1-(6-dioxolan-2-yl-pyridin-2-yl)-ethanone , where the hydroxymethyl group is masked as a dioxolane ring. The dioxolane is introduced via reaction with ethylene glycol under acidic conditions, followed by deprotection using aqueous HCl. This method yields the target compound with 90% purity after column chromatography.
Multi-Step Synthesis via Acyl Chloride Intermediates
Formation of 4-Pyridinecarbonyl Chloride
Adapting methods from 2-acetylpyridine synthesis (,), 4-pyridinecarboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form 4-pyridinecarbonyl chloride. This intermediate reacts with malonate esters (e.g., diethyl malonate) in the presence of MgCl₂ as a catalyst, yielding di-tert-butyl 4-pyridinoylmalonate .
Reaction Conditions:
Decarboxylation and Hydrolysis
The malonate ester undergoes decarboxylation in a mixed solvent system of water, acetic acid, and H₂SO₄ at 100°C for 6 hours. This step removes the tert-butyl groups and generates 4-acetylpyridine. Subsequent hydroxymethylation at the 2-position is achieved via Mannich reaction with formaldehyde and dimethylamine, followed by acidic hydrolysis to yield the final product.
Catalytic Cross-Coupling Approaches
Palladium-Catalyzed C–H Activation
Aryl halides serve as coupling partners in Pd-mediated reactions. For instance, 4-bromo-2-(hydroxymethyl)pyridine reacts with acetylene gas in the presence of Pd(PPh₃)₄ and CuI to form a C–C bond at the 4-position. This method, though efficient, requires stringent anhydrous conditions and achieves a moderate yield of 72% .
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate reaction kinetics. A mixture of 4-methylpyridine , paraformaldehyde , and K₂CO₃ in DMF is irradiated at 150°C for 15 minutes, directly introducing the hydroxymethyl and acetyl groups. This method reduces reaction time from hours to minutes and improves yield to 89% .
Comparative Analysis of Methods
| Method | Yield | Cost | Scalability | Environmental Impact |
|---|---|---|---|---|
| Aldol Condensation | 90–98% | Low | High | Moderate (amine use) |
| Acyl Chloride Route | 75–85% | Medium | Moderate | High (SOCl₂ waste) |
| Cross-Coupling | 70–75% | High | Low | Low |
| Microwave Synthesis | 85–89% | Medium | High | Low |
The aldol condensation method is favored for industrial-scale production due to its high yield and low cost, while microwave-assisted synthesis offers a greener alternative with comparable efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Hydroxymethyl)pyridin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions
Major Products Formed
Oxidation: Formation of 1-(2-(Carboxymethyl)pyridin-4-yl)ethanone.
Reduction: Formation of 1-(2-(Hydroxymethyl)pyridin-4-yl)ethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(2-(Hydroxymethyl)pyridin-4-yl)ethanone is C8H9NO, with a molecular weight of 151.16 g/mol. The compound features a hydroxymethyl group attached to a pyridine ring, which contributes to its reactivity and biological activity. Its structure can be represented as follows:
Antiviral Activity
Recent studies have highlighted the potential of pyridine derivatives in developing antiviral agents. For instance, modifications of pyridine scaffolds have been shown to enhance the antiviral activity against HIV-1. A study reported that replacing phenyl groups with pyridine rings improved cytotoxicity profiles and selectivity index values in new analogues derived from compounds similar to this compound . This suggests that derivatives of this compound may serve as promising candidates for further development in antiviral drug discovery.
Antimicrobial Properties
Pyridine-based compounds have also been investigated for their antimicrobial properties. Research indicates that certain pyridine derivatives exhibit significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The incorporation of the hydroxymethyl group may enhance the solubility and bioactivity of these compounds, making them suitable for pharmaceutical applications .
Cancer Research
The compound's structure allows it to act as a potential inhibitor of various kinases involved in cancer progression. For example, pyridine derivatives have been explored for their ability to inhibit c-KIT kinase mutations associated with gastrointestinal stromal tumors (GISTs). Such properties make this compound a candidate for further studies aimed at cancer therapeutics .
Synthesis of Complex Molecules
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions. The versatility in synthesis is crucial for developing new materials and pharmaceuticals .
Material Science
In material science, compounds with pyridine moieties are often utilized to create novel polymers and materials with specific electronic or mechanical properties. The integration of this compound into polymer matrices can potentially enhance their thermal stability and mechanical strength due to the hydrogen bonding capabilities of the hydroxymethyl group .
Case Studies
Mechanism of Action
The mechanism of action of 1-(2-(Hydroxymethyl)pyridin-4-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and ethanone groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Pyridin-4-yl Ethanone Derivatives
- 1-(Pyridin-4-yl)ethanone oxime (CAS 1194-99-6): Lacks the hydroxymethyl group but includes an oxime (-NOH) moiety. In contrast, the hydroxymethyl group in the target compound may improve aqueous solubility and bioavailability .
- 2-Pyridin-4-yl-1-p-tolyl-ethanone (CAS 100866-13-5): Features a 4-methylphenyl group instead of hydroxymethyl.
Heterocyclic Ethanone Derivatives
- 1-(2-Trifluoromethyl-10H-phenothiazin-10-yl)ethanone derivatives (e.g., Compound 29): These phenothiazine hybrids exhibit CB1 receptor antagonism. The trifluoromethyl group provides metabolic stability, while the hydroxymethyl group in the target compound could modulate receptor binding through hydrogen bonding .
- 1-(5-(2-p-Tolyloxyquinolin-3-yl)-1,3,4-oxadiazol-3(2H)-yl)ethanone: Demonstrates antibacterial activity. The oxadiazole ring contributes to π-π stacking interactions, whereas the hydroxymethyl group in the target compound may enhance solubility and pharmacokinetics .
Physicochemical Properties
Biological Activity
1-(2-(Hydroxymethyl)pyridin-4-yl)ethanone, with the molecular formula C₈H₉NO₂ and CAS number 1392271-34-9, is a pyridine derivative featuring a hydroxymethyl group and an ethanone moiety. This unique structure suggests potential biological activities, particularly in the fields of pharmaceuticals and medicinal chemistry.
Chemical Structure
The compound consists of:
- A pyridine ring at the 4-position.
- A hydroxymethyl group at the 2-position.
- An acetyl group at the 1-position.
This arrangement enhances its reactivity and biological properties, making it a subject of interest for various therapeutic applications.
Antimicrobial Activity
Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa . The hydroxymethyl substitution may enhance these effects by improving solubility and interaction with microbial targets.
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Similar compounds have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication in cancer cells. This inhibition can lead to antiproliferative effects in various cancer cell lines . Specifically, hydroxymethyl derivatives have demonstrated marked antiproliferative effects when tested in vitro, indicating that this compound may also possess similar properties.
The mechanism of action for this compound likely involves interaction with specific enzymes or receptors within biological systems. It may modulate pathways related to cell proliferation and apoptosis, potentially leading to therapeutic effects against cancer and microbial infections .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 1-(2-Methylpyridin-4-yl)ethanone | C₈H₉NO | Methyl group instead of hydroxymethyl | Moderate antimicrobial |
| 1-(3-Hydroxypyridin-4-yl)ethanone | C₈H₉NO₂ | Hydroxymethyl at the 3-position | Anticancer activity observed |
| 1-(2-Aminopyridin-4-yl)ethanone | C₈H₉N₃O | Amino group introduces different reactivity | Potentially higher toxicity |
Case Studies
Several studies have explored the biological activities of pyridine derivatives:
- Antimicrobial Studies : A study conducted by Furdui et al. highlighted the synthesis of various pyridine salts that exhibited significant antimicrobial activity against multiple pathogens .
- Anticancer Research : Research on benzopsoralens indicated that hydroxymethyl substitutions led to enhanced antiproliferative effects in mammalian cells, suggesting a similar potential for this compound .
- Enzymatic Inhibition : Investigations into topoisomerase inhibitors have shown that compounds with hydroxymethyl groups can effectively inhibit this enzyme, which is crucial for cancer cell proliferation .
Q & A
Q. What are the key synthetic strategies for preparing 1-(2-(Hydroxymethyl)pyridin-4-yl)ethanone?
The synthesis typically involves multi-step protocols. A common approach includes:
- Pyridine core functionalization : Selective hydroxymethylation at the pyridine's 2-position via hydroxylation or oxidation of pre-functionalized pyridine derivatives.
- Acetylation : Introducing the ethanone group at the 4-position through Friedel-Crafts acylation or nucleophilic substitution. Intermediate characterization (e.g., NMR, HPLC) is critical to confirm regioselectivity and purity .
Q. How is the compound characterized to confirm its structural integrity?
Standard methods include:
- Spectroscopy : H/C NMR to verify hydroxymethyl and ethanone groups, and FT-IR for carbonyl (C=O) stretching (~1700 cm).
- Chromatography : HPLC or GC-MS to assess purity and detect side products.
- Elemental analysis : Validates empirical formula consistency .
Q. What reactivity patterns are expected from the hydroxymethyl and ethanone groups?
- Hydroxymethyl group : Susceptible to oxidation (to carboxylic acid) or esterification.
- Ethanone group : Reducible to secondary alcohol (e.g., NaBH) or participates in condensation reactions (e.g., Schiff base formation). Steric hindrance from the pyridine ring may influence reaction kinetics .
Q. How does the compound interact with biological targets in preliminary assays?
The pyridine ring and hydroxymethyl group enable hydrogen bonding with enzymes or receptors. For example:
- Enzyme inhibition : Pyridine derivatives often target kinases or metalloenzymes.
- Membrane permeability : Hydroxymethyl enhances hydrophilicity, potentially improving bioavailability .
Advanced Research Questions
Q. How can synthetic yields be optimized for intermediates in multi-step synthesis?
- Catalyst screening : Use Lewis acids (e.g., AlCl) to improve acylation efficiency.
- Temperature control : Low temperatures (−20°C to 0°C) mitigate side reactions during hydroxymethylation.
- In-line analytics : Real-time monitoring (e.g., PAT tools) to track reaction progress and adjust parameters dynamically .
Q. What challenges arise in studying the compound’s coordination chemistry with transition metals?
- Ligand design : The hydroxymethyl and ethanone groups act as bifunctional ligands, but steric constraints may limit metal binding.
- Stability : Metal complexes (e.g., with Ni(II) or Zn(II)) require inert atmospheres to prevent oxidation.
- Spectroscopic validation : EPR and X-ray crystallography are essential to confirm geometry (e.g., octahedral vs. tetrahedral) .
Q. How do structural modifications impact its bioactivity in structure-activity relationship (SAR) studies?
- Hydroxymethyl replacement : Substituting with bulkier groups (e.g., alkyl chains) may enhance lipophilicity but reduce solubility.
- Ethanone substitution : Replacing the ketone with an amine alters hydrogen-bonding capacity, affecting target affinity.
- Data-driven SAR : Use molecular docking to predict binding modes and prioritize synthetic targets .
Q. What analytical methods resolve contradictions in reported spectral data for derivatives?
- High-resolution mass spectrometry (HR-MS) : Resolves ambiguities in molecular ion peaks.
- 2D NMR (COSY, HSQC) : Clarifies proton-proton and carbon-proton correlations in crowded spectra.
- Cross-validation : Compare data with structurally analogous compounds (e.g., 1-(pyridin-4-yl)ethanone derivatives) .
Q. How is the compound utilized in prodrug development?
- Ester prodrugs : The hydroxymethyl group is esterified to improve membrane permeability, with enzymatic hydrolysis releasing the active form.
- Pharmacokinetic profiling : Assess hydrolysis rates in plasma and target tissues using LC-MS/MS .
Q. What strategies mitigate toxicity risks during in vivo studies?
- Metabolic profiling : Identify reactive metabolites (e.g., quinone intermediates) via liver microsome assays.
- Prodrug approaches : Mask reactive groups (e.g., aminoethanol derivatives) to reduce off-target effects .
Methodological Notes
- Synthetic protocols : Prioritize anhydrous conditions for acylation to avoid hydrolysis of the ethanone group .
- Safety : Handle with PPE due to potential irritancy of intermediates (e.g., alkyl halides used in synthesis) .
- Data interpretation : Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) for accurate peak assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
